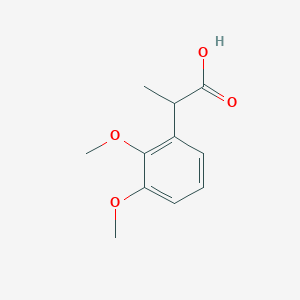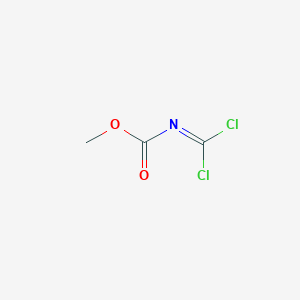
2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile
概要
説明
2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile is an organic compound with the molecular formula C9H12N2O2S. It is known for its unique structure, which includes a cyclopropyl group, a sulfonyl group, and an azetidine ring.
準備方法
The synthesis of 2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile typically involves multiple steps. One common synthetic route starts with the reaction of 1-methylcyclopropylamine with sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with an appropriate azetidine derivative under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.
科学的研究の応用
2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .
類似化合物との比較
2-(1-((1-Methylcyclopropyl)sulfonyl)azetidin-3-ylidene)acetonitrile can be compared with other similar compounds, such as:
1-[(1-Ethylcyclopropyl)sulfonyl]azetidin-3-ylideneacetonitrile: Similar structure but with an ethyl group instead of a methyl group.
1-[(1-Propylcyclopropyl)sulfonyl]azetidin-3-ylideneacetonitrile: Similar structure but with a propyl group.
1-[(1-Butylcyclopropyl)sulfonyl]azetidin-3-ylideneacetonitrile: Similar structure but with a butyl group.
特性
分子式 |
C9H12N2O2S |
|---|---|
分子量 |
212.27 g/mol |
IUPAC名 |
2-[1-(1-methylcyclopropyl)sulfonylazetidin-3-ylidene]acetonitrile |
InChI |
InChI=1S/C9H12N2O2S/c1-9(3-4-9)14(12,13)11-6-8(7-11)2-5-10/h2H,3-4,6-7H2,1H3 |
InChIキー |
FXWWOYBDHASBCN-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)S(=O)(=O)N2CC(=CC#N)C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

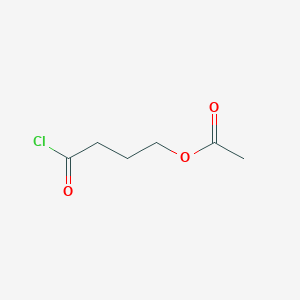
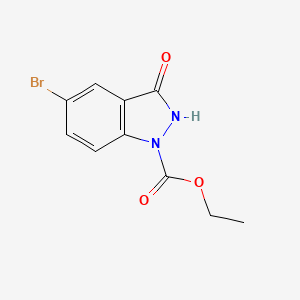

![4-[(2H-1,3-Benzodioxol-5-yl)methoxy]-3-nitropyridine](/img/structure/B8482311.png)


![4-nitroso-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B8482333.png)
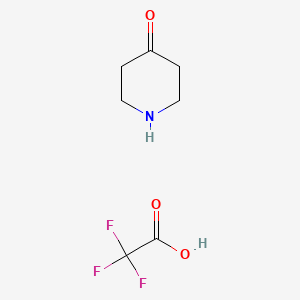


![dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B8482349.png)
![[5-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopropyl]pyridin-3-yl]boronic acid](/img/structure/B8482358.png)
